
N-Butyl-N-isobutyl-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-isobutyl-1-butanamine is an organic compound belonging to the class of amines. It is characterized by the presence of butyl and isobutyl groups attached to a butanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-isobutyl-1-butanamine typically involves the reaction of butylamine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as alumina, and requires specific temperature and pressure settings to ensure optimal yield. The general reaction can be represented as:
CH3(CH2)3NH2+CH3(CH2)2NH2→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where butylamine and isobutylamine are mixed in precise ratios. The reaction is conducted at elevated temperatures (160-220°C) and pressures (0.3-0.8 MPa) to achieve high efficiency and yield .
化学反应分析
Types of Reactions
N-Butyl-N-isobutyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
科学研究应用
N-Butyl-N-isobutyl-1-butanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of N-Butyl-N-isobutyl-1-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
N-Butylamine: A primary amine with similar chemical properties but different structural configuration.
Isobutylamine: Another primary amine with a branched structure.
Di-n-butylamine: A secondary amine with two butyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-isobutyl-1-butanamine is unique due to its combination of butyl and isobutyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that are not feasible with other similar compounds .
属性
分子式 |
C12H27N |
|---|---|
分子量 |
185.35 g/mol |
IUPAC 名称 |
N-butyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12H,5-11H2,1-4H3 |
InChI 键 |
BFSPREDKQIFECB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


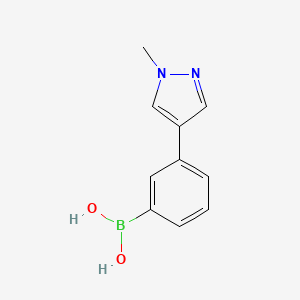
![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)
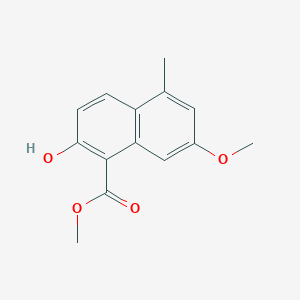
![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)
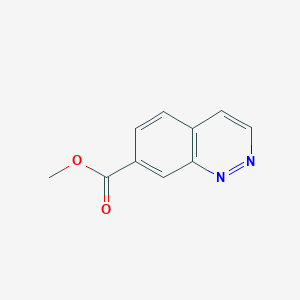
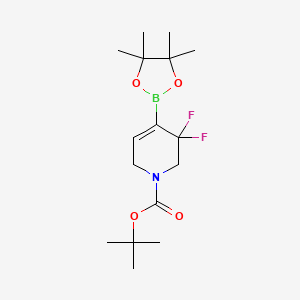
![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)


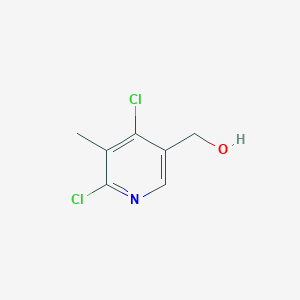
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
